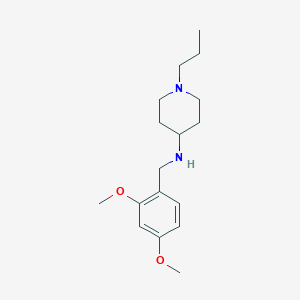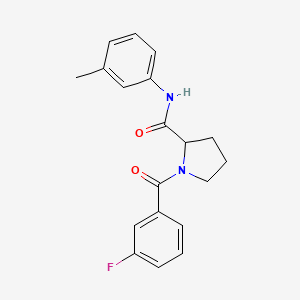![molecular formula C13H13NOS2 B4892891 N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide, also known as MTAPA, is a chemical compound that has been widely studied for various scientific research applications. It is a thienylacetamide derivative that has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide is not fully understood. However, it has been suggested that N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling pathway. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of different enzymes, including histone deacetylases and cholinesterases. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been shown to have hepatoprotective activity by reducing liver damage induced by different toxins.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has several advantages for lab experiments. It is readily available and can be synthesized using different methods. It has been found to exhibit various biological activities, making it a promising compound for drug development. However, there are also some limitations to using N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. Additionally, more studies are needed to evaluate its toxicity and pharmacokinetics. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been found to exhibit various biological activities, making it a promising compound for drug development. Further research is needed to explore its potential as a therapeutic agent for different diseases, including cancer, fungal infections, and inflammation.
Conclusion:
In conclusion, N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide is a thienylacetamide derivative that has been widely studied for its various scientific research applications. It has been found to exhibit anticancer, antifungal, antimicrobial, and anti-inflammatory properties. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been synthesized using different methods, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential as a therapeutic agent for different diseases.
Méthodes De Synthèse
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide can be synthesized using different methods. One of the most commonly used methods is the reaction of 2-bromo-1-(methylthio)benzene with 2-thiopheneacetic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide as a white solid with a yield of around 70-80%. Other methods include the reaction of 2-(methylthio)aniline with 2-thiopheneacetyl chloride in the presence of a base or the reaction of 2-(methylthio)aniline with 2-thiopheneacetic acid in the presence of a dehydrating agent.
Applications De Recherche Scientifique
N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been widely studied for its various scientific research applications. It has been found to exhibit anticancer, antifungal, antimicrobial, and anti-inflammatory properties. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in different cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have antifungal activity against different fungal strains, including Candida albicans and Aspergillus fumigatus. N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been shown to have antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-16-12-7-3-2-6-11(12)14-13(15)9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNHRJLNPCJCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892814.png)
![1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole](/img/structure/B4892824.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2E)-2-methyl-2-buten-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4892833.png)
![4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4892841.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B4892848.png)



![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)

![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)

